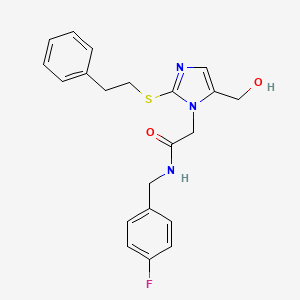

N-(4-fluorobenzyl)-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide

Description

This compound features a 1H-imidazole core substituted at position 2 with a phenethylthio group and at position 5 with a hydroxymethyl group. The acetamide linker connects the imidazole to a 4-fluorobenzyl moiety. The 4-fluorobenzyl substituent may influence electronic properties and metabolic stability due to fluorine’s electronegativity.

Properties

Molecular Formula |

C21H22FN3O2S |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide |

InChI |

InChI=1S/C21H22FN3O2S/c22-18-8-6-17(7-9-18)12-23-20(27)14-25-19(15-26)13-24-21(25)28-11-10-16-4-2-1-3-5-16/h1-9,13,26H,10-12,14-15H2,(H,23,27) |

InChI Key |

SNIJVIMJQAWLSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the hydroxymethyl and phenylethylsulfanyl groups. Common reagents used in these reactions include imidazole, 4-fluorobenzyl chloride, and thiophenol. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.

Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids and their derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Key Differences and Implications

Core Heterocycle :

- The target compound’s 1H-imidazole core contrasts with thiadiazole-based analogs (e.g., 5j). Imidazoles often exhibit better bioavailability and target engagement in enzyme inhibition (e.g., COX, kinases) compared to thiadiazoles, which are more rigid and less metabolically stable .

Substituent Effects: Hydroxymethyl vs. Nitro: The hydroxymethyl group in the target compound may enhance solubility and reduce toxicity compared to nitro groups in [19F]FBNA, which confer radiosensitizing properties but risk genotoxicity . Phenethylthio vs.

Biological Activity: COX Inhibition: Compound 9’s methoxyphenyl and thiazole groups contribute to COX-1/2 inhibition, whereas the target compound’s phenethylthio group may favor interactions with cysteine residues in enzymes like thioredoxin reductase . Antimicrobial Potential: Thiadiazole derivatives (e.g., 5j) show broad-spectrum activity, but imidazole analogs with fluorinated aryl groups (e.g., target compound) may exhibit improved selectivity against bacterial efflux pumps .

Research Findings and Therapeutic Potential

- Anticancer Activity : The phenethylthio group in the target compound may inhibit tubulin polymerization, similar to benzimidazole-thioacetamide derivatives .

- Antimicrobial Activity: Fluorinated benzyl groups are associated with enhanced Gram-positive bacterial inhibition compared to non-fluorinated analogs .

- Enzyme Targeting: The hydroxymethyl group could act as a hydrogen bond donor, improving binding to enzymes like DNA gyrase or topoisomerase IV .

Biological Activity

N-(4-fluorobenzyl)-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide, identified by its CAS number 921505-21-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its structure, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.5 g/mol. The compound features several key structural components:

- Fluorobenzyl Group : Enhances lipophilicity and may improve biological activity.

- Imidazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Thioether Linkage : Potentially involved in nucleophilic substitution reactions, facilitating further derivatization.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.5 g/mol |

| Key Functional Groups | Fluorobenzyl, Imidazole, Thioether |

Anticancer Potential

Preliminary studies indicate that this compound exhibits promising anticancer activity. Its structural similarity to other compounds that target hypoxic tumor environments suggests it may function as a lead compound for developing hypoxia-targeting therapeutics. The imidazole moiety is particularly noteworthy for its role in various biological pathways related to cancer cell proliferation and survival.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions with key biological targets include:

- Inhibition of TLR4 Signaling : Some studies suggest that compounds with similar structures can inhibit Toll-like receptor 4 (TLR4) signaling pathways, which are implicated in inflammatory responses and cancer progression .

- Nucleophilic Substitution Reactions : The presence of hydroxymethyl and phenethylthio groups may facilitate further chemical modifications that enhance biological activity.

Research Findings

Recent findings highlight the potential of this compound in various therapeutic contexts:

- Cancer Therapy : Its unique structural features may allow it to serve as a scaffold for designing novel drugs targeting specific cancer pathways.

- Inflammatory Diseases : The inhibitory action on TLR4 signaling suggests possible applications in treating autoimmune diseases or inflammatory conditions .

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | Contains a nitro group | Potential use in imaging hypoxia via PET |

| 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Different substitution pattern | May exhibit different pharmacological profiles |

| Benznidazole | Established therapeutic use | Known for its use against Trypanosomiasis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.